molecular formula C9H9ClFNS B2865452 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine CAS No. 1602820-82-5

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine

Cat. No.: B2865452
CAS No.: 1602820-82-5
M. Wt: 217.69
InChI Key: IEXJKBMCEGJPPA-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine typically involves the reaction of 3-chloro-5-fluoroaniline with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the thiazolidine ring through a cyclization process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiazolidine derivatives.

    Substitution: Phenyl derivatives with different functional groups.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolyl-1,3,4-oxadiazole

Uniqueness

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine is unique due to the presence of the thiazolidine ring, which imparts distinct chemical properties and potential applications. The combination of the chloro and fluoro groups on the phenyl ring further enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXJKBMCEGJPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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